molecular formula C20H21NO4 B557601 Fmoc-D-Val-OH CAS No. 84624-17-9

Fmoc-D-Val-OH

Cat. No. B557601
CAS RN: 84624-17-9
M. Wt: 339.4 g/mol
InChI Key: UGNIYGNGCNXHTR-GOSISDBHSA-N
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Description

Fmoc-D-Val-OH, also known as N-α-Fmoc-D-valine, is a derivative of the amino acid valine . It is used as a standard reagent for coupling valine into peptide sequences .


Synthesis Analysis

Fmoc-D-Val-OH is used in the Fmoc Solid-phase peptide synthesis . The Fmoc group can be removed using 20% piperidine in DMF . It can also be used as a starting material to synthesize difficult sequence-containing pentapeptides using O-acyl isodipeptide unit peptides by backbone amide linker (BAL) strategy via Fmoc Solid-phase synthesis .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Val-OH is C20H21NO4 . It has a molar mass of 339.39 g/mol . The structure of Fmoc-D-Val-OH includes an isopropyl group as the side chain .


Chemical Reactions Analysis

Fmoc-D-Val-OH is used in the Fmoc Solid-phase peptide synthesis . It is the standard reagent for coupling valine into peptide sequences .


Physical And Chemical Properties Analysis

Fmoc-D-Val-OH has a melting point of 143-144 °C . It has a density of 1.2±0.1 g/cm3 and a boiling point of 551.8±33.0 °C at 760 mmHg . The molecular weight is 339.385 .

Scientific Research Applications

Fmoc-D-Val-OH is a derivative of the amino acid valine, where the carboxyl group (-COOH) of the amino acid is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group . This compound is used in peptide synthesis, specifically in Fmoc solid-phase peptide synthesis .

In the field of biochemistry and molecular biology , Fmoc-D-Val-OH is used as a building block in the synthesis of peptides. The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted reactions from occurring at the amino group of the amino acid .

The method of application involves adding Fmoc-D-Val-OH to a growing peptide chain in a stepwise manner. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the chain .

The outcomes of using Fmoc-D-Val-OH in peptide synthesis are the successful formation of peptide bonds and the synthesis of the desired peptide sequence .

  • Synthesis of Difficult Sequence-Containing Pentapeptides Fmoc-D-Val-OH can be used as a starting material to synthesize difficult sequence-containing pentapeptides . This involves using an O-acyl isodipeptide unit, which can help overcome challenges associated with certain peptide sequences .

  • Backbone Amide Linker (BAL) Strategy This compound can also be used in a Backbone Amide Linker (BAL) strategy . In this approach, Fmoc-D-Val-OH is used to synthesize peptides on a solid support, which can then be cleaved from the support under mild conditions .

  • Synthesis of Dipeptides Fmoc-D-Val-OH can be used in the synthesis of dipeptides . Dipeptides are a type of peptide that consists of two amino acids. The Fmoc group protects the amino group during the synthesis, allowing for the formation of the peptide bond between the two amino acids .

  • Synthesis of Cyclic Peptides Cyclic peptides are a type of peptide in which the amino terminus and carboxy terminus are joined together. Fmoc-D-Val-OH can be used in the synthesis of these peptides . The Fmoc group is removed under basic conditions, allowing for the formation of the cyclic structure .

  • Synthesis of Peptide Libraries Peptide libraries are collections of peptides that are used for various research purposes, such as drug discovery and protein-protein interaction studies. Fmoc-D-Val-OH can be used in the synthesis of these libraries . The Fmoc group allows for the stepwise addition of amino acids, enabling the synthesis of a large number of different peptides .

  • Synthesis of Peptidomimetics Peptidomimetics are compounds that mimic the structure and function of peptides. Fmoc-D-Val-OH can be used in the synthesis of these compounds . The Fmoc group allows for the controlled addition of amino acids, enabling the synthesis of compounds that closely mimic the structure of natural peptides .

Safety And Hazards

Fmoc-D-Val-OH should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-D-Val-OH has potential applications in biomedical fields. It can be used as a scaffold for bioprinting applications . It is also used in the construction of antibody-drug conjugates .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Val-OH

CAS RN

84624-17-9
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
M Pudelko, W Qian, M Elofsson - Journal of Peptide Science …, 2009 - Wiley Online Library
… during the coupling of activated Fde-L-Val-OH 4, we also prepared Ac-L-Val-L-Val-NH2 12and its diastereoisomer Ac-D-Val-LVal-NH2 13 using Fmoc-L-Val-OH and Fmoc-D-Val-OH …
Number of citations: 2 onlinelibrary.wiley.com
K Ishikawa, T Fukami, T Nagase, K Fujita… - Journal of medicinal …, 1992 - ACS Publications
Method:(1)(Fmoc-Leu-) jO and DMAP/DMF;(2) 20% piperidine/DMF;(3) Fmoc-D-Val-OH, HOBT, 6 and DIPC'/DMF;(4) Fmoc-Sar^-OH, HOBT, and DIPC/DMF;(5) Fmoc-D-Asp (0* Bu)-OH, …
Number of citations: 158 pubs.acs.org
VK Narayanaswamy, F Albericio… - Journal of Peptide …, 2011 - Wiley Online Library
… In an attempt to obtain 2 from cyclization at position A (Figure 1), in the first step Fmoc-D-Val-OH was loaded onto 2-chlorotrityl chloride resin and Fmoc-L/D-Leu-OH, Fmoc-L-Thr-OH …
Number of citations: 33 onlinelibrary.wiley.com
J Mao, T Kuranaga, H Hamamoto, K Sekimizu… - …, 2015 - Wiley Online Library
A linear peptide, gramicidin A (GA), folds into a β 6.3 ‐helix, functions as an ion channel in the cell membrane, and exerts antibacterial activity. Herein we describe the rational design, …
F Albericio, JM Caba, À López-Macià… - Peptides: The Wave of …, 2001 - Springer
… The limited incorporation of Fmoc-D-Val-OH (0.2 equiv) was performed in the presence of DIEA (2 equiv). The elongation of the peptide chain was carried out using the Fmoc/tBu …
Number of citations: 0 link.springer.com
H Li, J Li, J Chao, Z Zhang, C Qin - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… Then Fmoc- D Val-OH was coupled as a terminal amino acid to terminate the peptide chain and derive Fmoc- D Val-Leu- D Val- D Val- D Val-Phe- D Phe-ON [double bond, length as m-…
Number of citations: 2 pubs.rsc.org
I Izzo, GA Acosta, J Tulla‐Puche, T Cupido… - 2010 - Wiley Online Library
… The resin was then washed with CH 2 Cl 2 (5 × 0.5 min) and a solution of Fmoc-D-Val-OH (67 mg, 0.2 mmol) and DIEA (0.050 mL, 0.31 mmol) in CH 2 Cl 2 (1.0 mL) was added. The …
C Gracia, A Isidro-Llobet, LJ Cruz… - The Journal of …, 2006 - ACS Publications
… Strategy 1, which produces the N-Component 1, follows the procedure previously described 8,11 and starts with the incorporation of Fmoc-d-Val-OH on the CTC resin, followed by …
Number of citations: 37 pubs.acs.org
À López-Macià, JC Jiménez, M Royo… - Journal of the …, 2001 - ACS Publications
… The limited incorporation of Fmoc-d-Val-OH (0.2 equiv) was performed in the presence of DIEA (2 equiv). The elongation of the peptide chain was carried out by using the Fmoc/tBu …
Number of citations: 155 pubs.acs.org
A Isidro‐Llobet, J Guasch‐Camell, M Álvarez… - 2005 - Wiley Online Library
… Thus, pNZ-D-Val-Pro-AB-Leu-aminomethylresin and Fmoc-D-Val-Pro-AB-Leu-aminomethylresin were synthesized with Fmoc-Pro-OH and pNZ/Fmoc-D-Val-OH, using a Leu residue as …

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